Methyl 5-bromo-2-(dimethylamino)benzoate Methyl 5-bromo-2-(dimethylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 1131587-63-7
VCID: VC8013770
InChI: InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3
SMILES: CN(C)C1=C(C=C(C=C1)Br)C(=O)OC
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11

Methyl 5-bromo-2-(dimethylamino)benzoate

CAS No.: 1131587-63-7

Cat. No.: VC8013770

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-(dimethylamino)benzoate - 1131587-63-7

Specification

CAS No. 1131587-63-7
Molecular Formula C10H12BrNO2
Molecular Weight 258.11
IUPAC Name methyl 5-bromo-2-(dimethylamino)benzoate
Standard InChI InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3
Standard InChI Key OKODHIROTGDYQO-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=C1)Br)C(=O)OC
Canonical SMILES CN(C)C1=C(C=C(C=C1)Br)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzoate core substituted at the 2-position with a dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2) and at the 5-position with bromine. The methyl ester (COOCH3-\text{COOCH}_3) at the 1-position enhances solubility in polar organic solvents such as dichloromethane and ethyl acetate . Key structural identifiers include:

  • SMILES: O=C(OC)C1=CC(Br)=CC=C1N(C)C\text{O=C(OC)C1=CC(Br)=CC=C1N(C)C}

  • InChI Key: OKODHIROTGDYQO-UHFFFAOYSA-N\text{OKODHIROTGDYQO-UHFFFAOYSA-N}

  • Molecular Weight: 258.11 g/mol .

X-ray crystallography of analogous brominated aromatics (e.g., 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)aniline) reveals planar geometries with halogen bonding interactions influencing packing motifs . While direct crystallographic data for this compound is unavailable, computational models predict similar lattice stability due to bromine’s polarizability .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis typically shows distinct signals for the dimethylamino group (δ2.83.2ppm\delta \approx 2.8–3.2 \, \text{ppm}) and the aromatic protons, with coupling constants indicative of para-substituted bromine . Mass spectrometry (MS) fragments align with its molecular weight, showing a base peak at m/z=258m/z = 258 (M+^+) .

Synthesis and Physicochemical Properties

Synthetic Pathways

Methyl 5-bromo-2-(dimethylamino)benzoate is synthesized via:

  • Bromination: Electrophilic substitution of 2-(dimethylamino)benzoic acid derivatives using bromine or N \text{N}-bromosuccinimide (NBS).

  • Esterification: Methanol-mediated esterification under acidic (e.g., H2SO4\text{H}_2\text{SO}_4) or coupling (e.g., DCC/DMAP) conditions .

Reaction yields depend on bromination regioselectivity, often exceeding 70% under optimized conditions .

Physicochemical Profile

PropertyValue/DescriptionSource
Melting PointNot reported (decomposes >200°C)
SolubilitySoluble in DCM, THF, acetone
Purity (Commercial)95–95.5%
Density~1.45 g/cm3^3 (estimated)

The bromine atom’s electronegativity (χ=2.96\chi = 2.96) enhances electrophilic reactivity, facilitating Suzuki-Miyaura couplings or nucleophilic aromatic substitutions .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

As a versatile building block, this compound enables access to:

  • Kinase Inhibitors: Bromine serves as a leaving group in palladium-catalyzed cross-couplings to install aryl moieties critical for target binding .

  • Antimicrobial Agents: The dimethylamino group’s basicity enhances membrane permeability, potentiating activity against Gram-positive pathogens .

Agrochemical Development

In agrochemistry, it intermediates herbicides via Ullmann reactions, leveraging bromine’s displacement by heterocycles like triazoles .

SupplierPurityPrice (1g)Availability
Cymit Química95%€189.00April 2025
Aladdin Scientific95%$290.90May 2025

Discontinued batches (e.g., Combi-Blocks’ 3D-GVB58763) highlight supply chain variability .

Recent Advances and Future Directions

Recent studies focus on:

  • Green Synthesis: Catalytic bromination using ionic liquids to reduce waste .

  • Polymer Chemistry: Incorporation into conjugated polymers for optoelectronic devices .

Future research should prioritize crystallographic validation and toxicological profiling to expand regulatory approvals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator